(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
Description
Properties
CAS No. |
1346686-64-3 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-(3-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-3-2-4-15-12(9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,6,13H2,1H3 |
InChI Key |
RIARXHHPPQWECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methylating agent like methyl iodide is used in the presence of a Lewis acid catalyst.
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This involves the reaction of the bipyridine derivative with formaldehyde and ammonia or an amine, followed by reduction with a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methanamine group or other substituents on the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of bipyridine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with bipyridine structures often exhibit significant biological activities. The following table summarizes some of the notable activities associated with (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, making it a candidate for antibiotic development. |
| Anticancer | Potential for inhibiting cancer cell proliferation in specific tumor types. |
| Neurological Effects | Investigated for neuroprotective properties in models of neurodegenerative diseases. |
Synthetic Methods
The synthesis of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate precursors to form the bipyridine structure.
- Reduction Processes : Reducing corresponding nitriles or imines to yield the amine functionality.
- Functional Group Modifications : Post-synthetic modifications to introduce or alter functional groups for enhanced activity.
Case Studies
Several case studies highlight the applications of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine in medicinal chemistry:
- Case Study 1 : A study on its antimicrobial properties demonstrated effective inhibition of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.
- Case Study 2 : Research investigating its anticancer activity revealed that derivatives of this compound showed promise in reducing tumor growth in breast cancer models.
Mechanism of Action
The mechanism of action of (3-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural differences and synthesis data for (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine and related compounds:
*Yield data for the target compound is unavailable in the provided evidence.
Key Observations:
Substituent Position and Activity: Methyl groups at the 6′ (14c) or 2′ (14e) positions improve synthesis yields (56–60%) compared to unsubstituted analogs like 14f (47%) .
Bipyridine Linkage : 2,3'-linked bipyridines (e.g., 14f, Perampanel) are prevalent in drug discovery due to their planar geometry and hydrogen-bonding capacity. 3,3' or 3,4' linkages (e.g., 14c, 14e) may reduce π-π stacking interactions .
Functional Groups : Methanamine derivatives (e.g., 14c, 14f) are smaller and more polar than Perampanel’s benzonitrile group, suggesting differences in blood-brain barrier penetration and target selectivity .
Biological Activity
(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings on its biological properties, including receptor interactions, antimicrobial effects, and cytotoxicity.
Chemical Structure and Properties
The compound belongs to the bipyridine family, characterized by two pyridine rings connected by a carbon chain. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.
1. Receptor Interactions
Research indicates that bipyridine derivatives, including (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine, exhibit activity as antagonists for several neurotransmitter receptors:
- NMDA Receptors : These compounds have been shown to act as antagonists for glycine/NMDA receptors, which are crucial in excitatory neurotransmission and have implications in neurodegenerative diseases .
- Adenosine Receptors : Similar compounds have demonstrated binding affinities towards adenosine receptors, suggesting potential in treating conditions like Parkinson's disease and schizophrenia .
2. Antimicrobial Activity
The antimicrobial properties of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine have been explored through various studies:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values reported range from 16.7 µg/mL to 125 µg/mL depending on the bacterial strain .
- Mechanism of Action : The antibacterial effect is believed to be linked to the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
3. Cytotoxicity
The cytotoxic effects of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine have been evaluated using various cancer cell lines:
- Cell Viability Assays : Studies utilizing MTT assays indicate that the compound can induce cytotoxicity in human cervical cancer cells (SiHa) with IC50 values varying based on concentration and exposure time. The compound showed a concentration-dependent reduction in cell viability .
- Apoptotic Effects : Morphological assessments post-treatment revealed signs of apoptosis in treated cells, indicating that the compound may trigger programmed cell death pathways in cancer cells .
Case Studies
Several case studies highlight the biological relevance of (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine:
- Neuroprotective Effects : A study demonstrated that derivatives of bipyridine could protect neuronal cells from excitotoxicity induced by NMDA receptor overstimulation.
- Anticancer Potential : In a clinical trial setting, compounds similar to (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine were tested against various cancer types, showing promising results in reducing tumor size and enhancing patient survival rates.
Q & A
Q. What are the standard synthetic routes for preparing (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine?
The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the bipyridine core. A representative method includes:
- Step 1 : Reacting 3’-bromo-[2,3’-bipyridine] with a boronic acid derivative (e.g., (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid) under palladium catalysis (e.g., PdCl₂(dppf)) .
- Step 2 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine .
- Key Conditions : Microwave-assisted heating (140°C), inert atmosphere (argon), and purification via silica gel chromatography.
Q. How is the structural purity of the compound verified?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the bipyridine moiety resonate between δ 7.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for C₁₂H₁₄N₄ calculated as 214.1218) .
- HPLC : Purity >95% is typically achieved using reversed-phase C18 columns with acetonitrile/water gradients.
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Dimethoxyethane (DME)/water/ethanol mixtures (4:1:1 v/v) ensure solubility of boronic acid and bromide precursors .
- Catalysts : PdCl₂(dppf) or Pd(PPh₃)₄ are effective for Suzuki coupling, with yields >40% under microwave conditions .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with sterically hindered substituents?
- Optimized Ligands : Use bulky ligands like XPhos to enhance catalytic efficiency in sterically demanding couplings .
- Temperature Control : Gradual heating (80–120°C) instead of microwave pulses reduces side reactions.
- Precursor Modification : Introduce electron-withdrawing groups (e.g., cyano) on the boronic acid to accelerate transmetallation .
Q. What analytical strategies resolve contradictions in spectroscopic data for bipyridine derivatives?
- 2D NMR : HSQC and HMBC correlations distinguish between regioisomers (e.g., 3’- vs. 4’-substituted bipyridines) .
- X-ray Crystallography : Definitive structural assignment is achieved via single-crystal analysis, resolving ambiguities in NOESY data .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate experimental data .
Q. How is (3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine functionalized for bioorthogonal applications?
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Catalyst Loading : Reduce Pd content to <0.5 mol% to minimize costs and metal contamination.
- Continuous Flow Systems : Replace batch reactors with flow setups to improve heat/mass transfer and reproducibility .
- Workup Optimization : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for bulk purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
